molecular formula C23H27ClN2O4 B11542996 Ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11542996
M. Wt: 430.9 g/mol
InChI Key: JBRWSEXKCQVTGY-UHFFFAOYSA-N
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Description

ETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenyl group, and a carbamate linkage. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The carbamate linkage is then introduced through a series of reactions involving chlorination, methylation, and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and carbamate esters, such as:

  • ETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE
  • METHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE
  • PROPYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 1-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications and enable it to interact with various molecular targets in unique ways.

Properties

Molecular Formula

C23H27ClN2O4

Molecular Weight

430.9 g/mol

IUPAC Name

ethyl 1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C23H27ClN2O4/c1-3-30-22(28)23(17-7-5-4-6-8-17)11-13-26(14-12-23)16-21(27)25-19-15-18(24)9-10-20(19)29-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,25,27)

InChI Key

JBRWSEXKCQVTGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3

Origin of Product

United States

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